

# LNK01004 Phase 2 Data for Atopic Dermatitis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Phase 2 clinical trial data for **LNK01004**, a novel topical pan-Janus kinase (JAK) inhibitor, with established topical treatments for atopic dermatitis (AD), Ruxolitinib and Crisaborole. The analysis is based on publicly available data and is intended to offer insights into the potential positioning of **LNK01004** in the therapeutic landscape.

## **Executive Summary**

Recent Phase 2 data for **LNK01004** ointment in adults with moderate-to-severe atopic dermatitis demonstrates promising efficacy and a favorable safety profile. The topical, skin-restricted pan-JAK inhibitor achieved significant improvements in key clinical endpoints compared to a vehicle control.[1][2][3] Notably, **LNK01004**'s "soft" drug design aims to concentrate its activity in the skin and allow for rapid inactivation upon entering systemic circulation, thereby minimizing systemic exposure and associated risks.[1] This guide places these findings in context with the performance of Ruxolitinib cream, a topical JAK1/JAK2 inhibitor, and Crisaborole ointment, a topical phosphodiesterase 4 (PDE4) inhibitor.

## **Mechanism of Action: The JAK-STAT Pathway**

**LNK01004** functions as a pan-JAK inhibitor, targeting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is a critical signaling cascade for numerous pro-inflammatory cytokines implicated in the pathogenesis of atopic dermatitis,







including IL-4, IL-13, IL-22, IL-31, and IFN-y.[4] By inhibiting JAK enzymes (JAK1, JAK2, JAK3, and TYK2), **LNK01004** blocks the downstream signaling of these cytokines, leading to a reduction in skin inflammation and pruritus.[1][2]





Click to download full resolution via product page

Figure 1: **LNK01004** Mechanism of Action via JAK-STAT Pathway Inhibition.



## **Comparative Efficacy Data**

The following tables summarize the primary efficacy endpoints from the respective clinical trials. It is crucial to note the differences in patient populations: the **LNK01004** trial enrolled patients with moderate-to-severe AD, whereas the Ruxolitinib and Crisaborole trials focused on mild-to-moderate AD.

Table 1: Efficacy in Patients with Moderate-to-Severe Atopic Dermatitis (Note: Data for Ruxolitinib is from a subgroup analysis of patients with higher baseline severity.)

| Endpoint (at<br>Week 8)  | LNK01004<br>0.3% (BSA<br>≥10%) | LNK01004<br>1.0% (BSA<br>≥10%) | Ruxolitinib<br>1.5% (IGA≥3,<br>EASI≥16,<br>BSA≥10%) | Vehicle                                                              |
|--------------------------|--------------------------------|--------------------------------|-----------------------------------------------------|----------------------------------------------------------------------|
| EASI-75<br>Response Rate | 61.1%[1][2][3]                 | 46.2%[1][2][3]                 | 71.9%[5]                                            | 20% (LNK01004<br>trial)[1][2][3] /<br>7.7% (Ruxolitinib<br>trial)[5] |
| IGA/vIGA<br>Success Rate | 44.4%[1][2]                    | 38.5%[1][2]                    | 59.4%[6]                                            | 10% (LNK01004<br>trial)[1][2] / 0%<br>(Ruxolitinib trial)<br>[6]     |

Table 2: Efficacy in Patients with Mild-to-Moderate Atopic Dermatitis (Note: Crisaborole EASI data is from a post-hoc mapping analysis, not direct measurement.)



| Endpoint                 | Ruxolitinib 1.5%<br>(Week 8) | Crisaborole 2%<br>(Day 29) | Vehicle                                                                    |
|--------------------------|------------------------------|----------------------------|----------------------------------------------------------------------------|
| EASI-75 Response<br>Rate | 60.9% (Adolescents)<br>[4]   | 54.8% (Mapped)[7][8]       | 34.9% (Ruxolitinib<br>trial)[4] / 40.5%<br>(Crisaborole trial)[7][8]       |
| IGA/ISGA Success<br>Rate | 50.6% (Adolescents)<br>[4]   | 31.4% - 32.8%              | 14.0% (Ruxolitinib<br>trial)[4] / 18.0% -<br>25.4% (Crisaborole<br>trials) |

## **Safety and Pharmacokinetics Comparison**

A key differentiator for **LNK01004** is its design as a "soft" drug with minimal systemic absorption, aiming to reduce the risk of systemic side effects associated with JAK inhibition.

Table 3: Safety and Systemic Exposure

| Parameter                        | LNK01004 (Phase<br>2)                                       | Ruxolitinib (Phase<br>3)                                                                             | Crisaborole (Phase<br>3)                                        |
|----------------------------------|-------------------------------------------------------------|------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Serious Adverse<br>Events (SAEs) | No treatment-related<br>SAEs reported.[1][3]<br>[9]         | No serious infections,<br>malignancies, or<br>major adverse<br>cardiovascular events<br>reported.[4] | Not a primary focus of reported data, generally well-tolerated. |
| Common Adverse<br>Events         | All treatment-related AEs were mild or moderate.[1][3][9]   | Application site reactions were infrequent.[4]                                                       | Application site pain was a reported TEAE.                      |
| Systemic Exposure<br>(Mean Cmax) | 0.06 ng/mL (0.3%)[2]<br>[3][9]0.15 ng/mL<br>(1.0%)[2][3][9] | Mean trough plasma<br>concentrations<br>reported as 15.5-27.2<br>nM.[4]                              | Minimal systemic absorption.                                    |

## **Experimental Protocols**



The clinical trials for all three compounds followed a randomized, double-blind, vehicle-controlled design, which is the gold standard for assessing efficacy and safety.

#### LNK01004 Phase 2 Study

- Design: A randomized, double-blind, vehicle-controlled trial.[1][3][9]
- Population: 75 adult patients with moderate-to-severe atopic dermatitis (vIGA-AD score of 3 or 4) and 5% to 35% body surface area (BSA) involvement.[1][3][9]
- Intervention: Patients were randomized (1:1:1) to receive LNK01004 0.3% ointment,
   LNK01004 1.0% ointment, or a vehicle ointment.[1][3][9]
- Dosing: Ointment was applied twice daily for 8 weeks.[1][3][9]
- Primary Endpoints: Efficacy was assessed by the proportion of patients achieving an Eczema Area and Severity Index (EASI)-75 response and a validated Investigator's Global Assessment for Atopic Dermatitis (vIGA-AD) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline.[2]

Ruxolitinib Phase 3 Program (TRuE-AD1 & TRuE-AD2)

- Design: Two identical, randomized, double-blind, vehicle-controlled studies.[10]
- Population: Patients aged 12 years and older with mild-to-moderate AD (IGA score of 2 or 3) and 3% to 20% BSA involvement.[4][10]
- Intervention: Patients were randomized (2:2:1) to receive Ruxolitinib 1.5% cream, Ruxolitinib 0.75% cream, or a vehicle cream.[10]
- Dosing: Cream was applied twice daily for 8 weeks.[10]
- Primary Endpoint: The proportion of patients achieving Investigator's Global Assessment
  Treatment Success (IGA-TS), defined as an IGA score of 0 or 1 with a ≥2-grade
  improvement from baseline at Week 8.[10]

Crisaborole Phase 3 Program (CORE 1 & CORE 2)







- Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled trials.
- Population: Patients aged 2 years and older with mild-to-moderate AD (ISGA score of 2 or 3).
- Intervention: Patients were randomized (2:1) to receive Crisaborole 2% ointment or a vehicle ointment.[11]
- Dosing: Ointment was applied twice daily for 28 days.[11]
- Primary Endpoint: The proportion of patients achieving ISGA success, defined as a score of 0 (clear) or 1 (almost clear) with a ≥2-grade improvement from baseline at Day 29.





Click to download full resolution via product page

Figure 2: Generalized Workflow for Atopic Dermatitis Topical Therapy Clinical Trials.



## **Interpretation and Future Outlook**

The Phase 2 results for **LNK01004** are encouraging, demonstrating strong efficacy in a moderate-to-severe atopic dermatitis population.[1][12] The observed EASI-75 and vIGA success rates are clinically meaningful and position **LNK01004** as a promising topical agent.[1] [2] The low systemic exposure is a significant advantage, potentially offering a wider therapeutic window and a better long-term safety profile compared to systemic JAK inhibitors. [2][3]

When compared to Ruxolitinib, **LNK01004** shows comparable efficacy signals, although direct comparisons are challenging due to differences in trial populations. The performance of **LNK01004** in moderate-to-severe patients appears robust. Further data from Phase 3 trials will be essential to confirm these findings and to fully delineate the comparative efficacy and safety of **LNK01004** against other topical agents. The development of a potent topical therapy with minimal systemic risk remains a key objective in dermatological drug development, and **LNK01004** represents a promising candidate in this pursuit.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. JAK-STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review | Semantic Scholar [semanticscholar.org]
- 2. JAK-STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review [frontiersin.org]
- 4. Efficacy, Safety, and Long-Term Disease Control of Ruxolitinib Cream Among Adolescents with Atopic Dermatitis: Pooled Results from Two Randomized Phase 3 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruxolitinib Cream in Adolescents/Adults with Atopic Dermatitis Meeting Severity
   Thresholds for Systemic Therapy: Exploratory Analysis of Pooled Results from Two Phase 3



Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Additional Data from Incyte's Phase 3 Studies of Topical Ruxolitinib -PracticalDermatology [practicaldermatology.com]
- 7. ISPOR Evaluating the Severity of Atopic Dermatitis (AD) in Children and Adults: Mapping
  of Investigator's Static Global Assessment (ISGA) to Eczema Area and Severity INDEX
  (EASI) in Phase 3 Studies of Crisaborole, 2% [ispor.org]
- 8. Translating the Investigator's Static Global Assessment to the Eczema Area and Severity Index in Studies of Crisaborole for Atopic Dermatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Management of Atopic Dermatitis: Clinical Utility of Ruxolitinib PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the Efficacy of Crisaborole Using the Atopic Dermatitis Severity Index and Percentage of Affected Body Surface Area PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [LNK01004 Phase 2 Data for Atopic Dermatitis: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613787#lnk01004-phase-2-data-interpretation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com